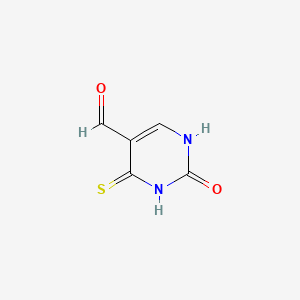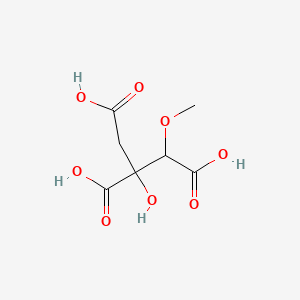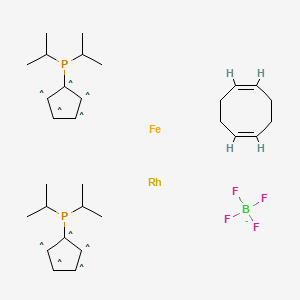![molecular formula C18H23ClN2 B583142 10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) CAS No. 99786-08-0](/img/structure/B583142.png)
10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) is a chemical compound used primarily in biochemical and proteomics research. It is known for its specific molecular structure, which includes a dimethylamino group attached to a propyl chain, linked to an acridan moiety. This compound is often utilized as an impurity standard in various analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride typically involves the following steps:
Formation of the Acridan Core: The acridan core is synthesized through a series of cyclization reactions involving aromatic precursors.
Attachment of the Propyl Chain: The propyl chain with a dimethylamino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to form the acridan core and attach the propyl chain.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Conversion to Hydrochloride Salt: The final product is converted to its hydrochloride form and dried to obtain the pure compound.
化学反应分析
Types of Reactions
10-[3-(Dimethylamino)propyl]acridan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridan moiety to acridine.
Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or the propyl chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base.
Major Products
Oxidation Products: N-oxides of the acridan moiety.
Reduction Products: Acridine derivatives.
Substitution Products: Modified acridan compounds with different substituents on the propyl chain.
科学研究应用
10-[3-(Dimethylamino)propyl]acridan Hydrochloride is widely used in scientific research, including:
Chemistry: As a standard for impurity analysis in synthetic chemistry.
Biology: In studies involving protein-ligand interactions and enzyme kinetics.
Medicine: As a reference compound in pharmaceutical research.
Industry: In the development of analytical methods for quality control.
作用机制
The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acridan moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
10-[3-(Dimethylamino)propyl]acridan Hydrochloride-d6: A deuterated analog used for isotopic labeling studies.
10-[3-(Dimethylamino)propyl]acridine Hydrochloride: A structurally similar compound with an acridine moiety instead of acridan.
Uniqueness
10-[3-(Dimethylamino)propyl]acridan Hydrochloride is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its use as an impurity standard and in proteomics research highlights its importance in analytical applications.
属性
IUPAC Name |
3-(9H-acridin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQNCXHNDUNMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)


![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)
![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
